Technical Guide: cis-Chlorfenvinphos Mechanism of Action
Technical Guide: cis-Chlorfenvinphos Mechanism of Action
This technical guide details the mechanism of action (MoA), metabolic fate, and experimental characterization of cis-chlorfenvinphos.
Executive Summary
Chlorfenvinphos (CVP) is an organophosphate (OP) insecticide and acaricide.[1][2][3] Unlike phosphorothioate OPs (e.g., chlorpyrifos, parathion) which require metabolic bioactivation (desulfuration) to become active, chlorfenvinphos contains a phosphoryl oxygen (P=O) moiety.[1] This classifies it as a direct-acting inhibitor of acetylcholinesterase (AChE).[1]
Commercial chlorfenvinphos is a mixture of two geometric isomers:
-
Z-isomer (cis): Typically constitutes ~90% of the technical mixture.[1] In the Z-isomer, the vinyl chlorine and the phosphate group are on the same side of the double bond (Zusammen).
-
E-isomer (trans): Constitutes ~10%.[1]
While both isomers inhibit AChE, the Z-isomer is the primary toxicological agent due to its abundance, though the E-isomer exhibits distinct steric fitting within the AChE gorge. This guide focuses on the dominant cis-acting mechanism.[1]
Molecular Mechanism of Action
The core toxicity of cis-chlorfenvinphos is driven by the irreversible phosphorylation of the serine hydroxyl group within the esteratic site of AChE.
The Phosphorylation Cascade
-
Entry: cis-Chlorfenvinphos enters the catalytic gorge of AChE (approx. 20 Å deep).[1]
-
Binding: The electrophilic phosphorus atom is attacked by the nucleophilic oxygen of the Serine-203 (human numbering) hydroxyl group.
-
Leaving Group Displacement: The enol leaving group (2,4-dichlorophenacyl chloride) is cleaved.[1]
-
Inhibition: The enzyme becomes diethyl-phosphorylated.[1] The bulky phosphate group sterically blocks the active site, preventing the hydrolysis of the physiological substrate, acetylcholine (ACh).[4]
-
Cholinergic Crisis: Accumulation of ACh at the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in fasciculations, paralysis, and respiratory failure.[1]
Aging (Dealkylation)
A critical phenomenon in OP poisoning is "aging."[1] Over time, one of the ethyl groups on the phosphorylated enzyme is cleaved (dealkylation). This results in a negatively charged mono-ethyl phosphate-enzyme complex.[1]
-
Consequence: The negative charge stabilizes the bond against nucleophilic reactivators (e.g., oximes like Pralidoxime). Once aged, the inhibition is essentially permanent, requiring the synthesis of new enzyme for recovery.
Pathway Visualization
The following diagram illustrates the kinetic pathway from exposure to irreversible inhibition.
Figure 1: Kinetic pathway of AChE inhibition by cis-chlorfenvinphos, highlighting the critical aging step.[1]
Metabolic Fate (Detoxification)
Since cis-chlorfenvinphos does not require bioactivation, hepatic metabolism serves primarily as a detoxification route.[1] The primary catalyst is the Cytochrome P450 (CYP) system, specifically CYP2B isoforms in many mammals, though species specificity exists.
Key Metabolic Steps[1]
-
Oxidative Dealkylation: CYP450 enzymes facilitate the removal of ethyl groups.[1][2]
-
Hydrolysis: Esterases cleave the vinyl-phosphate bond.[1]
-
Conjugation: The resulting dichloroacetophenone is reduced to an alcohol and conjugated with glucuronic acid or glutathione for renal excretion.[1]
Metabolic Data Summary
| Parameter | Value/Description | Relevance |
| Primary Enzyme | CYP450 (Microsomal) | Mediates oxidative dealkylation.[1][2] |
| Bioactivation? | NO | CVP is active in its parent form (P=O).[1] |
| Major Metabolite | 2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate | Less toxic, water-soluble excretion product.[1] |
| Excretion Route | Urine (primary), Feces | Rapid clearance (approx. 4 days in rat models).[1][2] |
Experimental Protocol: Modified Ellman Assay
To quantify the inhibitory potency (IC50) of cis-chlorfenvinphos, a modified Ellman assay is the gold standard. This protocol is designed for high-throughput screening using 96-well microplates.[1]
Principle
Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.[1] Inhibition of AChE by CVP reduces color formation.[1]
Reagents Preparation
-
Buffer A: 0.1 M Phosphate buffer, pH 8.0.[1]
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.[1]
-
Substrate (ATCh): 75 mM Acetylthiocholine iodide in water.
-
Enzyme: Human Recombinant AChE or Electric Eel AChE (approx 500 U/mL stock).[1]
-
Inhibitor: cis-Chlorfenvinphos (analytical grade) dissolved in DMSO.[1]
Step-by-Step Workflow
-
Blanking: Add 150 µL Buffer A to control wells.
-
Inhibitor Incubation:
-
Add 20 µL of AChE solution to wells.[1]
-
Add 10 µL of cis-chlorfenvinphos (varying concentrations:
M to M). -
Critical Step: Incubate for 10 minutes at 25°C to allow phosphorylation of the enzyme.
-
-
Substrate Addition: Add 20 µL of DTNB/ATCh mixture (1:1 ratio of prepared stocks).
-
Kinetic Measurement:
-
Measure Absorbance at 412 nm immediately (
).[1] -
Measure continuously every 30 seconds for 5 minutes.
-
-
Calculation: Plot slope (Abs/min) vs. log[Inhibitor]. Determine IC50 using non-linear regression (Sigmoidal dose-response).
Assay Logic Visualization
Figure 2: Modified Ellman assay workflow for determining AChE inhibition constants.
References
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Mechanism of Toxicity & Isomerism
-
Metabolic P
-
Ellman Assay Methodology
-
Chemical Properties & Isomer R
Sources
- 1. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorfenvinphos - Wikipedia [en.wikipedia.org]
- 3. The effect of bromfenvinphos, its impurities and chlorfenvinphos on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tecan.com [tecan.com]
- 5. HEALTH EFFECTS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
